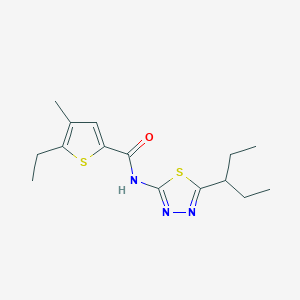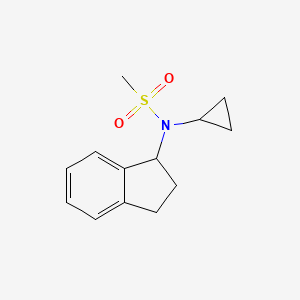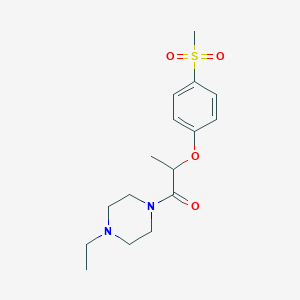
5-ethyl-4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, commonly known as EMT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMT is a thiophene-based compound that is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
EMT has been extensively studied for its potential applications in various fields. One of the most promising applications of EMT is in the field of cancer research. EMT has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
EMT has also been studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of EMT is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. EMT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
EMT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EMT is that it is a relatively stable compound that can be easily synthesized in the laboratory. It also has a low toxicity profile, making it a safe compound to work with in the laboratory.
One of the limitations of EMT is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects. Additionally, EMT has not been extensively studied in humans, so its safety and efficacy in humans is not well established.
Zukünftige Richtungen
There are several future directions for research on EMT. One direction is to further elucidate its mechanism of action. This will enable researchers to design experiments to study its effects more effectively.
Another direction is to study the efficacy of EMT in humans. This will require extensive clinical trials to establish its safety and efficacy in humans.
Finally, EMT may have potential applications in other fields, such as agriculture and environmental science. Further research is needed to explore these potential applications.
Synthesemethoden
EMT is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis process involves the reaction of 5-pentan-3-yl-1,3,4-thiadiazol-2-amine with 5-bromo-2-chlorothiophene in the presence of a palladium catalyst. The resulting product is then reacted with 2-amino-4-methylpentanoic acid to form the final product, EMT.
Eigenschaften
IUPAC Name |
5-ethyl-4-methyl-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-5-10(6-2)14-17-18-15(21-14)16-13(19)12-8-9(4)11(7-3)20-12/h8,10H,5-7H2,1-4H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQWAXZHCKACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2=NN=C(S2)C(CC)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[1-(4-methylsulfonylphenyl)ethyl]acetamide](/img/structure/B7565919.png)

![Methyl 2-[dimethylcarbamoyl(methyl)amino]acetate](/img/structure/B7565932.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]piperidin-4-ol](/img/structure/B7565948.png)
![N-cyclopropyl-2-[4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7565953.png)


![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)


